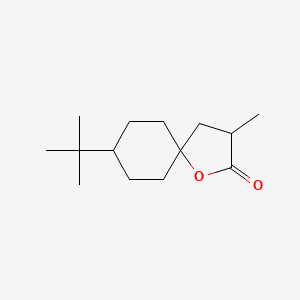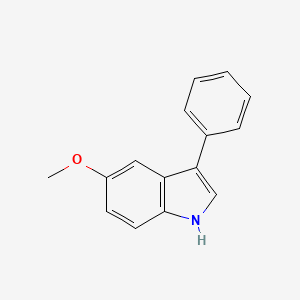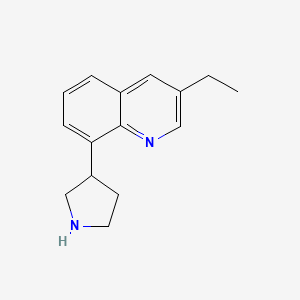![molecular formula C13H19NO2 B11883466 (8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a dioxolane ring is fused to a naphthalene moiety, with a nitrile group attached to the spiro carbon The stereochemistry at the spiro center is specified as the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed condensation of a diol with an aldehyde or ketone.
Spirocyclization: The dioxolane intermediate is then subjected to spirocyclization with a naphthalene derivative under basic conditions to form the spirocyclic structure.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the spiro carbon is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrile group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium cyanide for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mecanismo De Acción
The mechanism by which (8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic Compounds: Compounds like spiro[cyclohexane-1,2’-indene] share the spirocyclic motif but differ in the attached functional groups and overall structure.
Naphthalene Derivatives: Compounds such as 1-naphthonitrile have a similar naphthalene core but lack the spirocyclic dioxolane ring.
Uniqueness
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile is unique due to its combination of a spirocyclic dioxolane ring with a naphthalene moiety and a nitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(1'R)-spiro[1,3-dioxolane-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene]-1'-carbonitrile |
InChI |
InChI=1S/C13H19NO2/c14-9-11-3-1-2-10-4-5-13(8-12(10)11)15-6-7-16-13/h10-12H,1-8H2/t10?,11-,12?/m0/s1 |
Clave InChI |
ZMLHHDSXQZTCDV-CXQJBGSLSA-N |
SMILES isomérico |
C1C[C@H](C2CC3(CCC2C1)OCCO3)C#N |
SMILES canónico |
C1CC2CCC3(CC2C(C1)C#N)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)



![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)


![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)

